3-Bromo-5-nitrobenzene-1-sulfonyl chloride

Catalog No.
S905743
CAS No.
1211517-87-1
M.F
C6H3BrClNO4S
M. Wt
300.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-nitrobenzene-1-sulfonyl chloride

CAS Number

1211517-87-1

Product Name

3-Bromo-5-nitrobenzene-1-sulfonyl chloride

IUPAC Name

3-bromo-5-nitrobenzenesulfonyl chloride

Molecular Formula

C6H3BrClNO4S

Molecular Weight

300.51 g/mol

InChI

InChI=1S/C6H3BrClNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H

InChI Key

RCLOBSDZZNLOLF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-]

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted benzene derivative featuring a bromine atom, a nitro group, and a sulfonyl chloride group attached to the benzene ring. The compound's molecular formula is C6H3BrClNO4S, with a molecular weight of 300.51 g/mol . Its structure consists of a benzene ring with the bromine atom at position 3, the nitro group at position 5, and the sulfonyl chloride group at position 1.

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is not a biological molecule and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a reactive intermediate.

Due to the presence of the sulfonyl chloride group, 3-bromo-5-nitrobenzene-1-sulfonyl chloride is likely to be corrosive and a lachrymator (tear gas). It can react violently with water and alcohols, releasing hydrochloric acid fumes. Standard safety protocols for handling corrosive and reactive chemicals should be followed when working with this compound [].

The compound exhibits diverse reactivity due to its multiple functional groups:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (nitro and sulfonyl chloride) makes the benzene ring less susceptible to further electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines or alcohols, forming sulfonamides or sulfonate esters, respectively.

Reduction: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin chloride.

While specific biological activities of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride are not directly reported, related compounds have shown promising antimicrobial properties. For instance, derivatives of 4-chloro-3-nitrobenzene sulfonamide have exhibited good to moderate antimicrobial activities. These findings suggest potential biological applications for 3-Bromo-5-nitrobenzene-1-sulfonyl chloride and its derivatives.

The synthesis of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves a multi-step process:

  • Nitration of benzene using a mixture of nitric and sulfuric acids.
  • Bromination of the resulting nitrobenzene using bromine and a catalyst like iron bromide.
  • Sulfonation of the bromonitrobenzene using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial production often employs continuous flow reactors and automated systems to ensure efficient and controlled reactions, resulting in high purity and yield.

3-Bromo-5-nitrobenzene-1-sulfonyl chloride finds applications in:

  • Organic synthesis as a versatile building block for complex molecules.
  • Pharmaceutical research for the development of potential drug candidates.
  • Production of sulfonamides and sulfonate esters through nucleophilic substitution reactions.

Docking studies with DNA Gyrase-A have been conducted on related compounds, such as 4-chloro-3-nitrobenzene sulfonamide derivatives, revealing potential interactions with biological targets. These studies provide insights into the possible molecular mechanisms of action for 3-Bromo-5-nitrobenzene-1-sulfonyl chloride and its derivatives.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-5-nitrobenzene-1-sulfonyl chloride:

  • 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
  • 2-Bromo-5-chloro-4-methoxy-3-nitrobenzene-1-sulfonyl chloride
  • 2-Bromo-3-nitrobenzene-1-sulfonyl chloride
  • 4-Bromo-3-nitrobenzenesulfonyl chloride
  • 2-Bromo-5-nitrobenzene-1-sulfonyl chloride

3-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups and their positions on the benzene ring. The presence of both bromine and nitro groups, along with the sulfonyl chloride functionality, imparts distinct reactivity and properties compared to its structural analogs .

XLogP3

2.5

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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